Methoxyethylmercury silicate
Description
Structure
2D Structure
Properties
CAS No. |
22577-66-8 |
|---|---|
Molecular Formula |
C3H10HgO5Si |
Molecular Weight |
354.79 g/mol |
IUPAC Name |
2-methoxyethylmercury(1+);trihydroxy(oxido)silane |
InChI |
InChI=1S/C3H7O.Hg.H3O4Si/c1-3-4-2;;1-5(2,3)4/h1,3H2,2H3;;1-3H/q;+1;-1 |
InChI Key |
OBJSERXHTZNJCR-UHFFFAOYSA-N |
Canonical SMILES |
COCC[Hg+].O[Si](O)(O)[O-] |
Origin of Product |
United States |
Historical Context of Organomercurial Chemistry and Scientific Inquiry Pertaining to Methoxyethylmercury Silicate
Evolution of Alkoxyalkylmercury Compound Chemistry and Early Scientific Investigation
The development of organomercurial chemistry began in the late 19th and early 20th centuries, driven by the search for potent antimicrobial agents. wikipedia.orgcaltech.edu The initial use of inorganic mercury salts like mercuric chloride was limited by their phytotoxicity. osti.gov This led to the synthesis of organomercury compounds, which offered reduced plant toxicity while maintaining a broad spectrum of fungicidal and bactericidal activity. osti.gov The first organomercurial fungicide was introduced by the Bayer Company of Germany in 1915. osti.gov
Alkoxyalkylmercury compounds, a specific class of organomercurials, emerged as a significant advancement. These compounds are characterized by an alkoxy group (R-O-) attached to an alkyl chain, which is in turn bonded to a mercury atom. Methoxyethylmercury salts, such as the chloride and acetate (B1210297) forms, fall into this category. nih.govportlandpress.com Scientific investigations in the mid-20th century began to explore the metabolic fate of these compounds. For instance, a 1971 study on methoxyethylmercury chloride in rats demonstrated that it rapidly breaks down in tissues to yield ethylene (B1197577) and inorganic mercury. nih.govnih.gov This differed from the behavior of other organomercurials like phenylmercury (B1218190) salts. portlandpress.comannualreviews.org
The primary application for alkoxyalkylmercury compounds was as seed dressings for cereals and other crops to protect against seed-borne and soil-borne pathogens. osti.govslideshare.net Commercial fungicides often contained these active ingredients, with trade names like Ceresan and Agrosan GN becoming common in agriculture. eagri.orgagriexam.comscribd.com These formulations were valued for their efficacy at low application rates. ucpress.edu
Role of Methoxyethylmercury Silicate (B1173343) in the Development of Organomercury Compound Studies
Specific scientific literature focusing exclusively on methoxyethylmercury silicate is sparse. However, its identity as a fungicide is documented in patent literature, where it is listed alongside other organomercurial compounds like methoxyethylmercury acetate and methoxyethylmercury chloride as a component in synergistic fungicidal mixtures for controlling fungal diseases in cereals. justia.comgoogle.comgoogle.comgoogleapis.comepo.org
The "silicate" portion of the name likely refers to its formulation. Fungicidal compositions were often prepared as wettable powders or granules, which required an inert carrier. justia.comgoogle.com It is plausible that methoxyethylmercury was formulated with a silicate-based carrier to improve its application and stability.
The study of alkoxyalkylmercury compounds, including the methoxyethylmercury salts, contributed to the broader understanding of mercury's behavior in biological systems and the environment. Research highlighted that the in vivo stability of the carbon-mercury bond varied significantly among different types of organomercurials. annualreviews.org Studies on methoxyethylmercury chloride, a closely related salt, showed that it was less stable than methylmercury (B97897) compounds, breaking down more rapidly in animal tissues. annualreviews.orgnih.gov This research was crucial in assessing the relative risks and metabolic pathways of different organomercury pesticides.
Advanced Structural Elucidation of Methoxyethylmercury Silicate
Spectroscopic Characterization Techniques for Organomercury Silicates
Vibrational Spectroscopy (Infrared and Raman) for Bond Characterization
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and characterizing the chemical bonds within a molecule. By measuring the vibrational frequencies of bonds, one can deduce the types of bonds present and gain insights into the molecular structure.
In the case of methoxyethylmercury silicate (B1173343), IR and Raman spectroscopy would be used to identify the characteristic vibrations of the methoxyethyl group, the mercury-carbon bond, and the silicate anion. The C-O-C stretching vibrations of the ether functional group are typically observed in the range of 1050-1150 cm⁻¹. The various C-H stretching and bending modes of the ethyl group would also be apparent. The Hg-C stretching vibration, a key feature of organomercury compounds, is expected to appear in the lower frequency region of the spectrum, typically between 400 and 600 cm⁻¹. The silicate anion would exhibit strong Si-O stretching vibrations, generally in the 900-1100 cm⁻¹ region.
Interactive Data Table: Representative Vibrational Frequencies for Methoxyethylmercury Analogs
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected in Methoxyethylmercury Silicate |
| C-H Stretch (alkyl) | 2850-3000 | Yes |
| C-O-C Stretch (ether) | 1050-1150 | Yes |
| Si-O Stretch (silicate) | 900-1100 | Yes |
| Hg-C Stretch | 400-600 | Yes |
Note: The exact frequencies can be influenced by the specific chemical environment and physical state of the sample.
Nuclear Magnetic Resonance Spectroscopy (NMR) for Molecular Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the detailed molecular structure of organic and organometallic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the connectivity of atoms and their chemical environment. For this compound, ¹H, ¹³C, and ²⁹Si NMR would be particularly informative.
¹H NMR: The proton NMR spectrum would reveal the different types of protons in the methoxyethyl group. One would expect to see distinct signals for the methyl (CH₃) protons, the methylene (B1212753) (CH₂) protons adjacent to the oxygen, and the methylene protons adjacent to the mercury atom. The chemical shifts and coupling patterns of these signals would confirm the structure of the methoxyethyl fragment.
¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the methoxyethyl group. This would further confirm the carbon skeleton of the organic ligand. Predicted ¹³C NMR data for a similar structure, 2-methoxyethyl acetate (B1210297), indicates the expected chemical shift regions for the carbon atoms in the methoxyethyl moiety. hmdb.ca
²⁹Si NMR: Silicon-29 NMR would be crucial for characterizing the silicate anion. The chemical shift of the ²⁹Si signal would provide information about the coordination environment of the silicon atom and the degree of condensation of the silicate units.
Although experimental NMR data for this compound is not widely published, data from analogous compounds like (2-Methoxy-2-methylpropyl)mercury(II)acetate can provide insights into the expected spectral features. chemicalbook.com
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for a Methoxyethyl Moiety
| Carbon Atom | Predicted Chemical Shift (ppm) |
| -O-C H₃ | ~59 |
| -Hg-C H₂- | ~30-40 |
| -C H₂-O- | ~70-75 |
Note: These are approximate values and can vary depending on the solvent and the specific counter-ion.
Mass Spectrometric Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a valuable tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.
For this compound, mass spectrometry would be used to confirm the molecular weight of the methoxyethylmercury cation. Under ionization, the molecule would likely fragment in a predictable manner. A common fragmentation pathway for organomercury compounds is the cleavage of the carbon-mercury bond. rsc.org This would result in the formation of a methoxyethyl cation and a mercury-containing fragment. Further fragmentation of the methoxyethyl cation would also be observed.
High-resolution mass spectrometry could be employed to determine the exact mass of the parent ion and its fragments, which would allow for the determination of their elemental compositions. Techniques such as liquid chromatography-mass spectrometry (LC-MS) could be used to analyze complex mixtures containing this compound. epa.gov
Interactive Data Table: Expected Key Fragments in the Mass Spectrum of this compound
| Fragment Ion | Proposed Structure |
| [CH₃OCH₂CH₂Hg]⁺ | Methoxyethylmercury cation |
| [CH₃OCH₂CH₂]⁺ | Methoxyethyl cation |
| [Hg]⁺ | Mercury cation |
| [SiO₃]²⁻ or related silicate ions | Silicate anion (less likely to be observed in positive ion mode) |
X-ray Diffraction Studies of Crystalline this compound Structures (if applicable)
The structural chemistry of organomercury compounds is diverse, often characterized by a linear C-Hg-X arrangement, but also influenced by secondary interactions with neighboring atoms. core.ac.ukwikipedia.org An XRD study of this compound would reveal the coordination geometry around the mercury atom and how the methoxyethylmercury cations and silicate anions are arranged in the crystal lattice.
To date, no published crystal structure of this compound is available in open-access crystallographic databases. However, the study of other mercury silicate compounds, such as the mineral edgarbaileyite (Hg₂Si₂O₇), demonstrates the application of XRD in determining the structure of mercury-containing silicates, although this is an inorganic compound. arizona.edu
Electron Diffraction and Microscopy for Amorphous or Nanostructured Forms
In cases where a compound does not form single crystals suitable for X-ray diffraction, electron diffraction can be a valuable tool for structural analysis. Electron diffraction is particularly well-suited for studying nanocrystalline or amorphous materials.
If this compound exists in an amorphous or nanostructured form, electron diffraction could provide information about the short-range order within the material. This technique can reveal key interatomic distances and coordination numbers, even in the absence of long-range crystalline order. Transmission electron microscopy (TEM) could be used to visualize the morphology of the material at the nanoscale. Modern three-dimensional electron diffraction techniques are becoming increasingly powerful for the structural analysis of submicrometer-sized organic and organometallic crystals. nih.gov
Mechanistic Investigations of Chemical Reactivity and Transformation Pathways
Hydrolytic Degradation Pathways and Kinetics of Methoxyethylmercury Silicate (B1173343)
Methoxyethylmercury silicate is described as being almost insoluble in water. bcpabd.com This low solubility is a significant factor in its hydrolytic stability, as the compound's entry into the aqueous phase, where hydrolysis would occur, is limited.
Detailed mechanistic studies and quantitative kinetic data (such as hydrolysis rate constants or half-lives in water under various pH conditions) for this compound are not extensively available in the public domain. However, it is known that organomercury compounds, in general, can undergo hydrolysis. For related compounds like methoxyethylmercury chloride, decomposition in acidic media has been noted, which proceeds via the evolution of ethylene (B1197577) to form mercury(II) chloride. bcpabd.com It is plausible that this compound could undergo a similar degradation pathway, although specific research to confirm this is not presently available.
The degradation of pesticides in soil, which can involve hydrolysis, is often characterized by a half-life (DT50) value. google.com However, a specific DT50 value for the hydrolysis of this compound is not provided in the reviewed literature.
Table 4.1.1: Hydrolysis Data for this compound
| Parameter | Value | Source |
| Water Solubility | Almost insoluble | bcpabd.com |
| Hydrolysis Kinetics (Rate Constant) | Data not available | |
| Hydrolytic Degradation Products | Data not available | |
| pH Dependence | Data not available |
Photochemical Reaction Mechanisms and Photo-Degradation Products
The degradation of chemical compounds in the environment can be significantly influenced by photochemical processes (photolysis). google.com However, specific studies detailing the photochemical reaction mechanisms or identifying the photo-degradation products of this compound are not available in the reviewed scientific literature.
For some pesticides, photochemical oxidative degradation in the air has been calculated, but this information is not provided for this compound. pic.int Without experimental data, the specific wavelengths of light that might induce degradation, the quantum yield of the process, and the resultant chemical species remain unknown.
Redox Chemistry and Electron Transfer Processes Involving the Mercury Center
The fungicidal action of organomercury compounds is believed to be linked to their interaction with biological systems, which can involve redox processes. It is suggested that these compounds interfere with the redox processes within fungal cells. bcpabd.com Some poisons can act by generating reactive free radicals through one-electron transfer processes, often involving molecular oxygen. books-library.websitevdoc.pub
While it is generally accepted that mercury compounds are highly toxic to fungi, the specific electron transfer mechanisms involving the mercury center in this compound have not been detailed in the available literature. books-library.websitevdoc.pub Research into the specific redox potential of the Hg(II) center in this molecule and its reactions with biological reductants or oxidants is not publicly documented.
Ligand Exchange Reactions and Complex Formation with Silicate and Other Species
The very nature of this compound implies an ionic association between the methoxyethylmercury cation [CH₃OCH₂CH₂Hg]⁺ and a silicate anion, likely a form of orthosilicic acid [Si(OH)₃O]⁻. chemsrc.comnih.gov The formation of the compound itself is a ligand exchange reaction. It is prepared from an aqueous solution of methoxyethylmercury acetate (B1210297), where the acetate ligand is displaced by a silicate anion provided by sodium silicate. bcpabd.com
The reaction can be represented as: 3CH₃OCH₂CH₂HgOOCCH₃ + Na₃HSiO₄ → (CH₃OCH₂CH₂Hg)₃SiO₄H + 3CH₃COONa (representation based on source) bcpabd.com
The chemical and biological properties of this compound are noted to be similar to those of methoxyethylmercury chloride, suggesting that the methoxyethylmercury cation is the primary active component and that the silicate anion has a limited role in its direct fungicidal action. bcpabd.com Beyond its formation, further studies on ligand exchange reactions with other environmental or biological species are not detailed in the available literature. The potential for complex formation with other ligands, which could affect its environmental fate and toxicity, remains an area for further investigation.
Catalytic Functions and Reaction Mechanisms in Organic Transformations
There is no evidence in the reviewed scientific and patent literature to suggest that this compound possesses catalytic functions or is used to mechanistically facilitate organic transformations. researchgate.netgoogle.comgoogle.comgoogleapis.comgoogle.comgoogleapis.comgoogleapis.com Its documented application is primarily as a fungicide for seed treatment, leveraging its toxicity to fungi rather than any catalytic activity. bcpabd.comscribd.com
Advanced Analytical Methodologies for Organomercurial Speciation
Development of Chromatographic Separation Techniques for Methoxyethylmercury Species
Chromatographic techniques are central to the speciation of organomercurials, providing the means to separate different mercury compounds from each other and from the sample matrix prior to detection. researchgate.net The choice between gas and liquid chromatography is primarily dictated by the volatility and thermal stability of the target analytes. sigmaaldrich.com
Gas Chromatography hyphenated with Mercury-Specific Detectors
Gas chromatography (GC) is a powerful technique for the separation of volatile and thermally stable compounds. sigmaaldrich.com For the analysis of many organomercurials, including species like methylmercury (B97897) and ethylmercury, a derivatization step is often required to convert them into more volatile forms suitable for GC analysis. researchgate.netnih.gov Techniques such as ethylation using sodium tetraethylborate are frequently employed. nih.gov
Following separation on a GC column, the eluted compounds are directed to a mercury-specific detector for sensitive and selective quantification. nih.gov Commonly used detectors include:
Atomic Fluorescence Spectrometry (AFS): GC-AFS offers excellent sensitivity with detection limits in the sub-picogram range for mercury species. nih.gov
Atomic Emission Spectrometry (AES): GC-AES, particularly with a microwave-induced plasma (MIP-AES), is another highly sensitive technique for mercury detection. researchgate.netnih.gov
Mass Spectrometry (MS): GC-MS provides not only quantification but also structural information, confirming the identity of the derivatized mercury compounds. While it may have slightly higher detection limits compared to AFS and AES, its confirmatory power is invaluable. nih.govoaepublish.com
Table 1: Comparison of GC-based techniques for organomercury analysis.
| Technique | Typical Detection Limits (as Hg) | Key Advantages | Reference(s) |
|---|---|---|---|
| GC-AFS | 0.02 - 0.04 pg | High sensitivity, wide linear range | nih.gov |
| GC-AES | 0.02 - 0.04 pg | High sensitivity, elemental specificity | nih.gov |
| GC-MS | 30 - 50 pg | Confirmatory analysis, structural information | nih.gov |
Liquid Chromatography for Non-Volatile Organomercurials
For organomercurial compounds that are non-volatile, thermally labile, or for which derivatization is problematic, high-performance liquid chromatography (HPLC) is the separation method of choice. nih.govfrontiersin.orgnih.gov HPLC can directly separate a wide range of organomercurials, including methoxyethylmercury, without the need for derivatization. nih.govpsu.edu
Reversed-phase HPLC is a commonly employed mode for the separation of organomercury compounds. nih.govagriculturejournals.cz The separation is achieved on a non-polar stationary phase, such as C8 or C18, with a polar mobile phase. nih.govnih.gov The composition of the mobile phase, including the use of complexing agents like L-cysteine or 2-mercaptoethanol (B42355), is optimized to achieve the desired separation of different mercury species. agriculturejournals.czugm.ac.id
One study successfully separated nine organic mercury compounds, including methoxyethylmercury, using reversed-phase HPLC with a methanol-water gradient on an octadecylsilane (B103800) column. nih.gov Another approach for separating mercury species like methylmercury and inorganic mercury involves using a C-18 column with a mobile phase containing ammonium (B1175870) pyrrolidinedithiocarbamate (APDC). psu.edu
Hyphenated Spectrometric Detection Methods in Speciation Analysis
The coupling of chromatographic separation techniques with highly sensitive and specific spectrometric detectors is the cornerstone of modern mercury speciation analysis. rsc.orgosti.gov
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Elemental and Speciated Analysis
The hyphenation of HPLC with inductively coupled plasma mass spectrometry (ICP-MS) is a particularly powerful tool for mercury speciation. frontiersin.orgmetrohm.comingeniatrics.com ICP-MS offers extremely low detection limits and the ability to perform isotope-specific analysis, which can be used for isotope dilution studies to improve accuracy. metrohm.com The high sensitivity of modern ICP-MS systems has made HPLC-ICP-MS a practical and widely used technique for the analysis of mercury species in various samples, including seafood. ingeniatrics.comrsc.org
Recent developments have focused on improving sample preparation and chromatographic efficiency. For instance, microwave-assisted extraction has been shown to be effective for extracting mercury species from various seafood matrices with high efficiency. rsc.org Ultra-high performance liquid chromatography (UHPLC) coupled with ICP-MS allows for faster separations without compromising accuracy. ugm.ac.id
Table 2: Selected HPLC-ICP-MS methods for mercury speciation.
| Sample Matrix | Chromatographic Column | Mobile Phase | Analytes | Reference(s) |
|---|---|---|---|---|
| Seafood | Cation guard columns | Not specified | Hg2+, CH3Hg+, C2H5Hg+ | rsc.org |
| Food Samples | Purospher® RP-8e | 0.02 mol/l CH3COONH4 + 0.2% (v/v) 2-mercaptoethanol + 1% (v/v) CH3OH | Methylmercury, Inorganic mercury | agriculturejournals.cz |
| Shark Meat | C18 Hypersil Gold | Gradient of 0.5% (w/v) L-cysteine in 2% (v/v) HNO3 and 100% methanol | Methylmercury | ugm.ac.id |
Atomic Absorption Spectrometry (AAS) in Mercury Speciation
Atomic absorption spectrometry (AAS), particularly cold vapor AAS (CV-AAS), is a well-established and cost-effective technique for mercury determination. rsc.orgscispace.com When coupled with HPLC, it provides a robust system for mercury speciation. osti.gov A post-column oxidation step can be employed to convert all separated organomercurial species into elemental mercury for detection by CV-AAS. osti.gov
Flow injection systems can be integrated with CV-AAS to enable rapid analysis of mercury species. scispace.comnih.gov Some methods utilize the differential reactivity of reducing agents, such as stannous chloride and sodium borohydride, to distinguish between inorganic and organic mercury without chromatographic separation. scispace.com However, for the speciation of multiple organomercurials, a chromatographic step is essential. rsc.org Thermal release analysis combined with AAS has also been explored for the determination of mercury species in solid samples. researchgate.net
Electrochemical Techniques for Speciation and Quantification
Electrochemical methods offer an alternative approach to the speciation and quantification of organomercurials. dioxin20xx.orgnih.gov These techniques are often characterized by their high sensitivity, low cost, and potential for miniaturization.
Capillary electrophoresis (CE) is an electrophoretic separation technique that has been applied to the speciation of mercury compounds. dioxin20xx.orgcsic.es CE offers high separation efficiency and consumes very small sample volumes. dioxin20xx.org Separation is based on the differential migration of charged species in an electric field. For the analysis of organomercurials, a derivatization step may be necessary to introduce a charge or a chromophore for UV detection. dioxin20xx.org
Another electrochemical approach involves the selective electro-deposition of mercury species onto an electrode prior to determination by a technique like CV-AAS. researchgate.net For instance, inorganic mercury can be selectively deposited at a specific potential, allowing for its separation from organic forms. researchgate.net More recently, electrolytic vapor generation (EVG) coupled with atomic fluorescence spectrometry (AFS) has been developed as a non-chromatographic speciation technique for inorganic and methylmercury, utilizing the differential reduction of these species on a modified graphite (B72142) cathode. acs.org
Challenges in Analytical Method Validation and Artifact Mitigation in Organomercury Speciation
The accurate speciation of organomercurial compounds, including methoxyethylmercury silicate (B1173343), is a complex analytical endeavor fraught with challenges that can compromise the integrity of the results. The validation of analytical methods for these compounds requires a rigorous approach to identify and mitigate potential sources of error, particularly the transformation of mercury species during analysis and matrix-induced interferences.
A primary challenge in the speciation of organomercury compounds is the potential for interconversion between different mercury forms during sample preparation and analysis. nih.govdiva-portal.org These transformations can lead to a significant misrepresentation of the original speciation in a sample. For instance, the artificial formation of methylmercury from inorganic mercury(II) during analytical procedures is a well-documented phenomenon that can result in a substantial overestimation of methylmercury concentrations, especially in samples with low initial methylmercury content. vliz.bevliz.benih.gov Conversely, dealkylation of organomercury compounds, such as the conversion of ethylmercury to inorganic mercury, can also occur, leading to an underestimation of the organomercury species. acs.org
The extraction of organomercury species from the sample matrix is another critical step where errors can be introduced. vliz.bevliz.be The choice of extraction method, be it acid extraction, distillation, or alkaline digestion, must be carefully considered as it can influence the recovery of the target analytes and the potential for species transformation. vliz.bevliz.beresearchgate.net For example, distillation methods applied to sediments have been noted to sometimes promote the artificial methylation of mercury. vliz.be The sample matrix itself plays a significant role; for instance, the presence of high levels of organic matter, sulfides, or certain ions can interfere with the extraction and subsequent analytical steps. vliz.be
Furthermore, the derivatization step, often required in gas chromatography-based methods to render the organomercury compounds volatile, can be a source of artifacts. nih.gov The choice and amount of derivatizing agent, such as sodium tetraethylborate or sodium tetrapropylborate, can influence the efficiency of the reaction and the potential for interconversion of mercury species. acs.orgnih.gov
Mitigating these challenges is paramount for obtaining reliable data. One of the most powerful techniques for correcting for species interconversion is speciated isotope dilution mass spectrometry (SIDMS). vliz.bespectroscopyonline.com This method involves spiking the sample with an isotopically enriched standard of the specific mercury species being analyzed. By tracking the isotopic composition of the different mercury species in the final measurement, it is possible to quantify and correct for transformations that have occurred during the analytical process. diva-portal.orgspectroscopyonline.com
Careful optimization of analytical parameters is also crucial. This includes the selection of appropriate extraction conditions, derivatization reagents, and chromatographic separation techniques to minimize species transformations. nih.govdiva-portal.org The use of certified reference materials with matrices similar to the samples being analyzed is essential for method validation and ensuring the accuracy of the results. diva-portal.org However, the availability of suitable certified reference materials for all organomercury compounds and sample types can be limited. diva-portal.org
The following tables present research findings that illustrate the challenges of species interconversion in organomercury analysis.
Table 1: Interspecies Transformation of Mercury During Extraction from Crude Oil
| Mercury Species | Initial Concentration (µg/kg) | Interspecies Transformation (%) |
| Inorganic Mercury (Hg²⁺) | 17.3 ± 3.6 | Methylation: <10%, Ethylation: <3% |
| Monomethylmercury | 0.5 ± 0.1 | - |
| Monoethylmercury | 7.4 ± 2.2 | Dealkylation to Inorganic Mercury: 55-87% |
This table is adapted from data presented in a study on mercury speciation in crude oil, demonstrating the significant dealkylation of ethylmercury to inorganic mercury during the analytical process. spectroscopyonline.com
Table 2: Matrix-Dependent Interconversion of Ethylmercury to Inorganic Mercury(II)
| Sample Matrix | Interconversion of EtHg to Hg(II) (%) |
| Human Blood | up to 95% |
| Human Hair | up to 29% |
| Human Urine | up to 11% |
This table is adapted from a study on the determination of mercury species in human samples, highlighting how the sample matrix can significantly influence the degree of species transformation. acs.org
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic and chromatographic methods for characterizing methoxyethylmercury silicate in laboratory settings?
- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to confirm the structure of the organomercury moiety, particularly focusing on - and -NMR for methoxyethyl group identification. Pair this with inductively coupled plasma mass spectrometry (ICP-MS) to quantify mercury content. For silicate analysis, Fourier-transform infrared (FTIR) spectroscopy can identify Si-O bonding patterns. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is recommended for detecting degradation products or impurities .
Q. How should researchers mitigate health risks when handling this compound in experimental workflows?
- Methodological Answer : Implement strict personal protective equipment (PPE) protocols, including nitrile gloves, lab coats, and fume hoods, as mercury compounds are absorbed through skin and mucous membranes . Regularly monitor airborne mercury levels using portable vapor analyzers. Follow OSHA and EPA guidelines for waste disposal, particularly for mercury-contaminated materials. Pre-experiment training on chelation therapy (e.g., dimercaptosuccinic acid) for acute exposure is critical, as delayed neurological symptoms may occur .
Q. What are the key physicochemical properties of this compound relevant to experimental design?
- Methodological Answer : Prioritize measurements of solubility (in polar vs. nonpolar solvents), thermal stability (via thermogravimetric analysis, TGA), and hydrolysis rates under varying pH conditions. Silicate matrix interactions can be studied using X-ray diffraction (XRD) to assess crystallinity and scanning electron microscopy (SEM) for surface morphology. Mercury release kinetics under high-temperature conditions (e.g., simulating volcanic environments) should be quantified via ICP-MS .
Advanced Research Questions
Q. How can conflicting data on the neurotoxic mechanisms of this compound be resolved in comparative studies with other organomercury compounds?
- Methodological Answer : Conduct in vitro neuronal cell culture assays with controlled mercury speciation (e.g., methylmercury vs. methoxyethylmercury) to isolate toxicity pathways. Use transcriptomic profiling (RNA-seq) to identify differentially expressed genes in neuroinflammatory pathways. Cross-validate findings with in vivo rodent models, focusing on blood-brain barrier penetration rates measured via isotopic tracing () .
Q. What experimental approaches optimize the synthesis of this compound while minimizing byproduct formation?
- Methodological Answer : Employ a two-step synthesis: (1) react methoxyethyl chloride with mercury acetate under nitrogen to form methoxyethylmercury acetate, and (2) silicate incorporation via sol-gel methods. Monitor reaction intermediates using real-time Raman spectroscopy. Adjust silicate precursor ratios (e.g., tetraethyl orthosilicate) to control matrix porosity and mercury leaching rates .
Q. How does the silicate matrix influence the environmental persistence and mobility of this compound in soil and aquatic systems?
- Methodological Answer : Simulate environmental conditions using column leaching experiments with varying soil pH (4–9) and organic matter content. Analyze mercury speciation in leachates via HPLC-ICP-MS to distinguish free methoxyethylmercury from silicate-bound forms. Compare degradation rates under UV exposure using quantum yield calculations .
Q. What statistical methods are appropriate for resolving discrepancies in mercury bioavailability data across different experimental models?
- Methodological Answer : Apply multivariate analysis (e.g., principal component analysis, PCA) to datasets integrating bioavailability metrics (e.g., bioaccumulation factors, BAFs) and environmental variables (pH, temperature). Use Bayesian hierarchical modeling to account for variability between in vitro, in vivo, and field studies. Validate models with cross-study reproducibility tests .
Data Contradiction and Validation
Q. How can researchers address inconsistencies in reported LC values for this compound in aquatic toxicity assays?
- Methodological Answer : Standardize test organisms (e.g., Daphnia magna vs. zebrafish embryos) and exposure durations (acute vs. chronic). Control for silicate matrix dissolution rates by pre-equilibrating test solutions for 24 hours. Use standardized reference materials (e.g., NIST mercury compounds) for inter-laboratory calibration .
Q. What methodologies validate the stability of this compound in high-temperature geochemical simulations?
- Methodological Answer : Utilize high-pressure autoclave systems to replicate magmatic conditions (600–1200°C, 1–5 kbar). Analyze quenched samples with synchrotron X-ray absorption near-edge structure (XANES) spectroscopy to track mercury redox states. Compare results with thermodynamic modeling (e.g., using PHREEQC) to predict silicate-mercury interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
